
2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C29H20Cl2N2O3S and its molecular weight is 547.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Convenient Synthesis and Reactions : Research has shown methods for synthesizing 1-Phenyl-4(1H)-quinazolinones, including derivatives that share structural similarities with the mentioned compound. These methods involve reactions under mild conditions, highlighting the versatility of quinazolinones in chemical synthesis Ozaki, Yamada, & Oine, 1980.
One-Pot Synthesis : A one-pot synthesis method for 4(3H)-quinazolinones from anthranilamides and aldehydes has been developed. This method involves cyclization and oxidative dehydrogenation, showing the efficiency of creating quinazolinone derivatives Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013.
Chemical Properties and Reactions
Reactive Potential and Ligand Application : The synthesis and resolution of quinazolinone atropisomeric phosphine ligands indicate the compound's potential in creating chiral ligands for asymmetric synthesis, showcasing its application in advanced organic synthesis and catalysis Dai, Wong, & Virgil, 1998.
Antimicrobial Activity : Quinazolinone derivatives have been synthesized and screened for antimicrobial activity, showing effectiveness against various bacteria and fungi. This suggests the potential for developing new antimicrobial agents Gupta, Kashaw, Jatav, & Mishra, 2008.
Application in Drug Discovery
Antioxidant Properties : Novel quinazolinone derivatives have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited higher antioxidant activities than standard antioxidants, indicating potential applications in developing therapeutic agents Hassan, Abdel‐kariem, & Ali, 2017.
Anticonvulsant Activity : 4(3H)-Quinazolinones structurally related to known anticonvulsants have been synthesized and evaluated for their anticonvulsant activity. This research highlights the potential of quinazolinone derivatives in the development of new treatments for epilepsy Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990.
Stability Studies
Substance Stability Under Stressful Conditions : A study focused on the stability of a quinazolinone derivative under various stressful conditions, including high temperature and different pH levels. This research is crucial for understanding the stability and shelf life of pharmaceutical substances Gendugov, Glushko, Ozerov, & Shcherbakova, 2021.
Eigenschaften
IUPAC Name |
2-[2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl2N2O3S/c30-24-15-10-19(16-25(24)31)17-36-22-13-11-20(12-14-22)27(34)18-37-29-32-26-9-5-4-8-23(26)28(35)33(29)21-6-2-1-3-7-21/h1-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILMJGXIZBUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

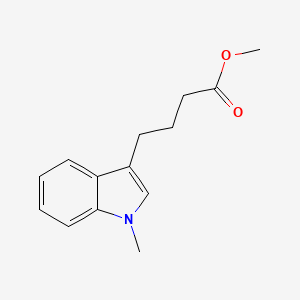
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)

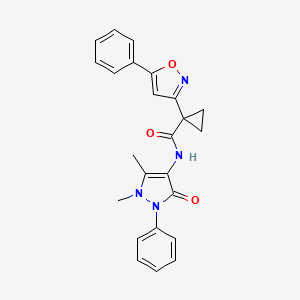
![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)
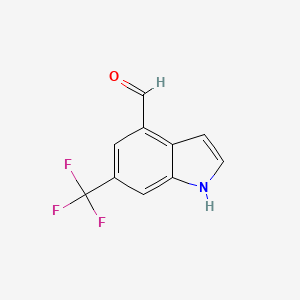
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
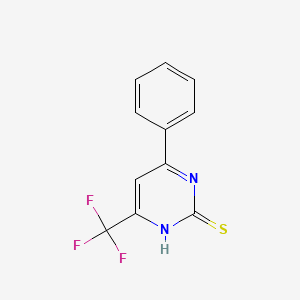
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)

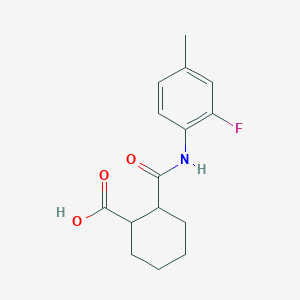
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2812049.png)
![N-cyclopropyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2812050.png)
